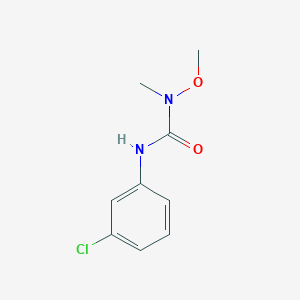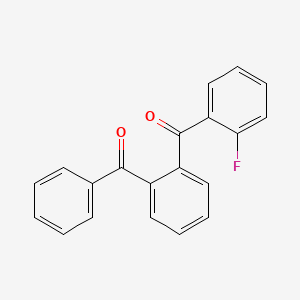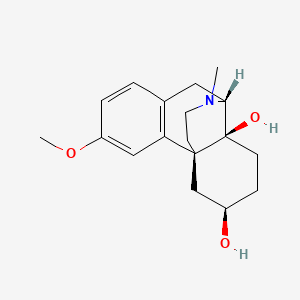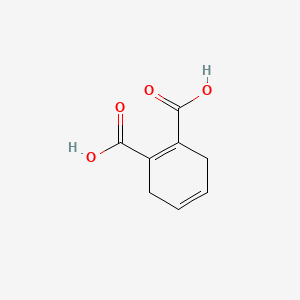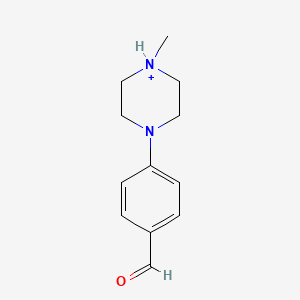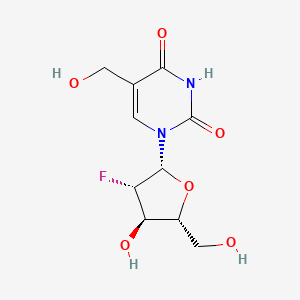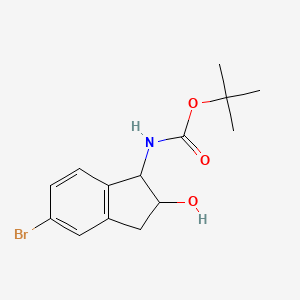
tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate: is an organic compound with the molecular formula C14H20BrNO3 It is a derivative of indene, featuring a bromine atom, a hydroxyl group, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:
Bromination: The starting material, indene, undergoes bromination to introduce a bromine atom at the 5-position.
Hydroxylation: The brominated intermediate is then hydroxylated to introduce a hydroxyl group at the 2-position.
Carbamate Formation: Finally, the hydroxylated intermediate reacts with tert-butyl isocyanate to form the desired tert-butyl carbamate derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
- Substituted indene derivatives
- Carbonyl compounds from oxidation
- Amines and alcohols from hydrolysis
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmacophore Development: The compound’s structure can be modified to develop new pharmacologically active molecules.
Biochemical Studies: Used in studies to understand the interaction of indene derivatives with biological targets.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(5-bromo-3-hydroxy-2-pyridyl)carbamate: Similar structure but with a pyridine ring instead of an indene ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but with a propyl chain instead of an indene ring.
Uniqueness:
- The presence of the indene ring in tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate provides unique electronic and steric properties, making it distinct from other similar compounds.
- The combination of bromine, hydroxyl, and carbamate groups offers a versatile platform for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C14H18BrNO3 |
|---|---|
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-12-10-5-4-9(15)6-8(10)7-11(12)17/h4-6,11-12,17H,7H2,1-3H3,(H,16,18) |
Clé InChI |
PXDDVSJVCISRJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1C(CC2=C1C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
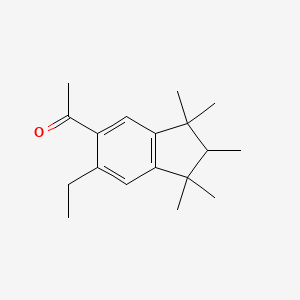
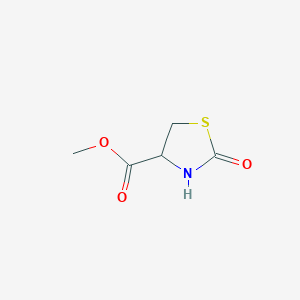
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
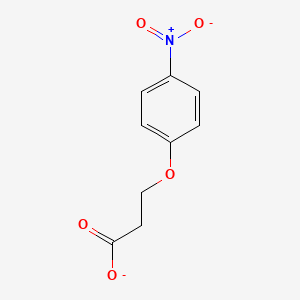
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
